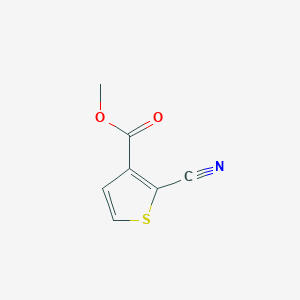
Methyl 2-cyanothiophene-3-carboxylate
Overview
Description
“Methyl 2-cyanothiophene-3-carboxylate” is a chemical compound that is available for purchase from various suppliers123. However, detailed information about this specific compound is not readily available in the search results.
Synthesis Analysis
The synthesis of thiophene derivatives, which would include compounds like “Methyl 2-cyanothiophene-3-carboxylate”, has been a topic of interest in recent years4. Thiophene-based analogs have been studied for their potential as biologically active compounds4. However, the specific synthesis process for “Methyl 2-cyanothiophene-3-carboxylate” is not explicitly mentioned in the search results.
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray diffraction analysis5. However, the specific molecular structure analysis for “Methyl 2-cyanothiophene-3-carboxylate” is not provided in the search results.
Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving “Methyl 2-cyanothiophene-3-carboxylate”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques67. However, the specific physical and chemical properties of “Methyl 2-cyanothiophene-3-carboxylate” are not provided in the search results.Scientific Research Applications
Synthesis Applications
Synthesis of Imines : Methyl 2-cyanothiophene-3-carboxylate derivatives, such as 3-Amino-2-carbamoylthiophene, are used in reactions with cycloalkanones to produce imines, which have applications in organic synthesis (Klemm, Wang, & Hawkins, 1995).
Formation of Triazines : Derivatives like Methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates are synthesized from Methyl 2-cyanothiophene-3-carboxylate, yielding compounds useful in the development of new organic molecules (Krinochkin et al., 2021).
Catalysis in Synthesis : In the Thorpe cyclization, Methyl 2-cyanothiophene-3-carboxylate derivatives are used for synthesizing 3-Amino-4-arylthiophene-2-carboxylates, utilizing phase transfer catalysis, a more eco-friendly approach (Shah, 2011).
Structural and Computational Analysis
Electronic Structures Study : Derivatives of Methyl 2-cyanothiophene-3-carboxylate, such as 3-cyanothiophene, have been studied for their electronic structures to understand the bonding in polythiophenes, which has implications in material science (Kiliç, Toppare, & Yurtsever, 1996).
Crystal Structure Analysis : Methyl 3-aminothiophene-2-carboxylate, a closely related compound, has been analyzed for its crystal structure, providing insights into inter- and intra-molecular interactions, crucial for designing advanced materials and drugs (Tao et al., 2020).
Chemical Modification and Reactions
N-Arylation : Methyl 2-cyanothiophene-3-carboxylate undergoes N-arylation through Chan-Lam cross-coupling, allowing the synthesis of various functionalized organic compounds (Rizwan et al., 2015).
Formation of Thiotetronic Acids : Derivatives of Methyl 2-cyanothiophene-3-carboxylate, like Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, are used in synthesizing mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, important in various chemical syntheses (Corral & Lissavetzky, 1984).
Safety And Hazards
Future Directions
The future directions for research on a compound like “Methyl 2-cyanothiophene-3-carboxylate” could involve further studies on its synthesis, properties, and potential applications8910. However, the search results do not provide specific future directions for “Methyl 2-cyanothiophene-3-carboxylate”.
properties
IUPAC Name |
methyl 2-cyanothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKJJRKDXCTGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyanothiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392554.png)
![1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392556.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1392557.png)


![1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392563.png)
![N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine](/img/structure/B1392564.png)
![1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392565.png)
![{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392566.png)




